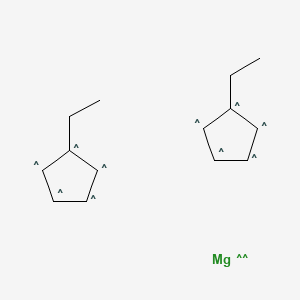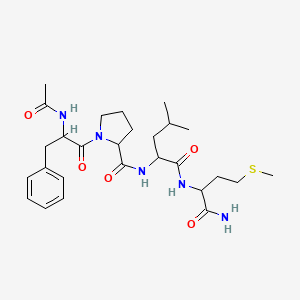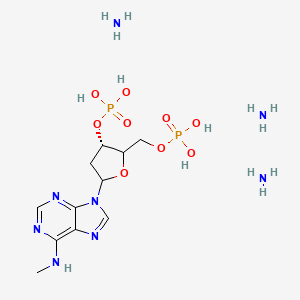
Bis(ethylcyclopentadienyl)magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(ethylcyclopentadienyl)magnesium is an organometallic compound with the chemical formula ( \text{Mg(C}_5\text{H}_4\text{C}_2\text{H}_5\text{)}_2 ). It is a colorless to pale yellow solid that is sensitive to air and moisture . This compound is used as a precursor in various chemical reactions and has applications in fields such as solar energy and water treatment .
Vorbereitungsmethoden
Bis(ethylcyclopentadienyl)magnesium can be synthesized through several methods. One common synthetic route involves the reaction of ethylbromide with cyclopentadienyl sodium in the presence of magnesium chloride under an inert atmosphere . The reaction is typically carried out at low temperatures to avoid side reactions . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Bis(ethylcyclopentadienyl)magnesium undergoes various types of chemical reactions, including:
Reduction: This compound can act as a reducing agent in certain reactions, although specific examples are less common.
Substitution: It is commonly used as a Grignard reagent, reacting with ketones, aldehydes, and esters to form alcohols and hydrocarbons.
Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and solvents such as tetrahydrofuran (THF) or diethyl ether . Major products formed from these reactions include various alcohols and hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Bis(ethylcyclopentadienyl)magnesium has several scientific research applications:
Wirkmechanismus
The mechanism by which bis(ethylcyclopentadienyl)magnesium exerts its effects is primarily through its role as a Grignard reagent. It reacts with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The molecular targets and pathways involved include the activation of the magnesium-carbon bond and subsequent nucleophilic attack on the electrophile .
Vergleich Mit ähnlichen Verbindungen
Bis(ethylcyclopentadienyl)magnesium can be compared with other similar organometallic compounds, such as:
Bis(cyclopentadienyl)magnesium: This compound lacks the ethyl groups present in this compound, which can affect its reactivity and applications.
Bis(methylcyclopentadienyl)magnesium: Similar to this compound but with methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of optical coatings and as a Grignard reagent .
Eigenschaften
InChI |
InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDAACUVRQBXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114460-02-5 |
Source


|
| Record name | Bis(ethylcyclopentadienyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one](/img/structure/B8117698.png)






![(2R,4R)-N-Tert-butoxycarbonyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B8117752.png)
![1,3-bis[2,6-di(pentan-3-yl)phenyl]-1,2-dihydroimidazol-1-ium;chloride](/img/structure/B8117763.png)



